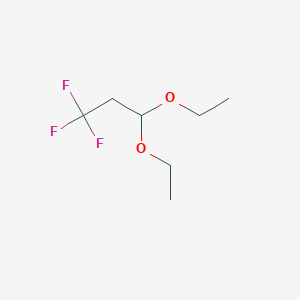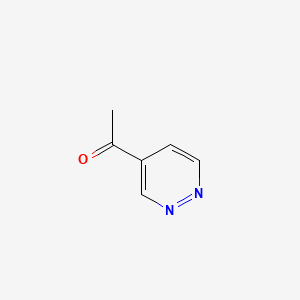
1-(Pyridazin-4-yl)ethanone
Overview
Description
1-(Pyridazin-4-yl)ethanone is an organic compound with the molecular formula C6H6N2O . It is commonly used as a key intermediate in the synthesis of various pharmaceutical compounds.
Synthesis Analysis
The synthesis of 1-(Pyridazin-4-yl)ethanone involves a reaction with methylmagnesium bromide in tetrahydrofuran, followed by extraction with chloroform. The resulting residue is purified by silica gel column chromatography .Molecular Structure Analysis
The molecular structure of 1-(Pyridazin-4-yl)ethanone is represented by the linear formula C6H6N2O . The compound has a molecular weight of 122.13 .Physical And Chemical Properties Analysis
1-(Pyridazin-4-yl)ethanone is a solid at room temperature . It has a molecular weight of 122.13 . The compound should be stored in a dry place, preferably in a freezer, under -20C . It has a boiling point of 285.8C at 760 mmHg and a melting point of 69-70C .Scientific Research Applications
Synthesis and Antiviral Activity
1-(Pyridazin-4-yl)ethanone derivatives have been synthesized and evaluated for their antiviral activities. For instance, 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone has shown potential antiviral activity against HSV1 and HAV-MBB, highlighting its relevance in the development of new antiviral agents (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Antimicrobial Activity
The compound 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone has been synthesized and found to possess significant antimicrobial activity, demonstrating its potential in addressing microbial resistance issues (Salimon, Salih, & Hussien, 2011).
Antibacterial and Plant Growth Regulatory Activities
1H-1,2,4-Triazole derivatives containing the pyridine moiety, synthesized from 1-(pyridine-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone, have shown both antibacterial and plant growth regulatory activities. This research opens up new avenues for the application of pyridazin-4-yl derivatives in agriculture (Liu, Tao, Dai, Jin, & Fang, 2007).
Charge Density Studies
Studies on the charge densities of phenoxazine and phenothiazine derivatives, including 1-(4-phenothiazin-10-yl-phenyl)-ethanone, have provided insights into molecular charge redistribution. This research is crucial for understanding the electronic properties of pyridazin-4-yl derivatives, with implications in material science (Malinska, Nowacki, Kapturkiewicz, & Woźniak, 2012).
Synthesis for Tuberculosis Studies
New derivatives from 1,3,4-thiadiazolyl ethanone, aimed at combating tuberculosis, have been synthesized and evaluated through molecular docking studies. This highlights the potential of pyridazin-4-yl derivatives in developing novel therapeutics for tuberculosis (Abdelall, 2014).
Antifungal Activity
(+/-)-1-(5-Aryl-3-pyridin-2-yl-4,5-dihydro-pyrazol-1-yl)-2-imidazol-1-yl-ethanone derivatives have been synthesized and tested for antifungal activity, showing moderate effectiveness against strains of Candida, pointing to their potential in antifungal drug development (Mamolo, Zampieri, Falagiani, Vio, & Banfi, 2003).
Safety and Hazards
The compound is classified under the GHS07 hazard class. It has the hazard statements H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P261-P280-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Mechanism of Action
Target of Action
It’s known that pyridazine derivatives, which include 1-(pyridazin-4-yl)ethanone, have been found to exhibit a wide range of pharmacological activities . They have been associated with various pharmacological activities, including phosphodiesterase (PDE) inhibition .
Mode of Action
It’s known that some pyridazinone derivatives, which include 1-(pyridazin-4-yl)ethanone, have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
It’s known that pyridazinone derivatives can influence a variety of biochemical pathways due to their broad spectrum of pharmacological activities .
Result of Action
It’s known that pyridazinone derivatives can have a wide range of effects due to their broad spectrum of pharmacological activities .
properties
IUPAC Name |
1-pyridazin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5(9)6-2-3-7-8-4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFYWGOLMZIBQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560466 | |
| Record name | 1-(Pyridazin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridazin-4-yl)ethanone | |
CAS RN |
50901-46-7 | |
| Record name | 1-(Pyridazin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyridazin-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol](/img/structure/B1316891.png)
acetic acid](/img/structure/B1316894.png)

![5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1316902.png)
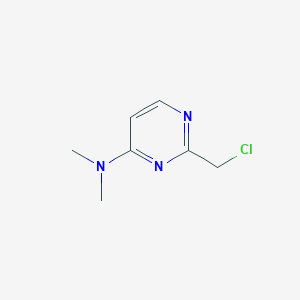
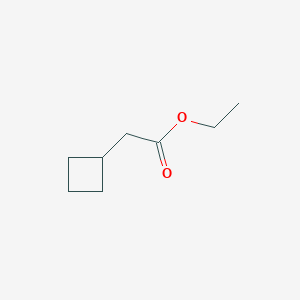
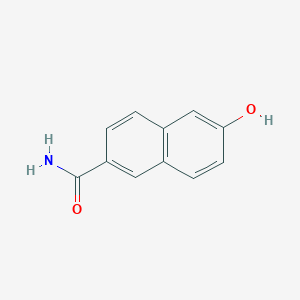

![(E)-2-Oxo-4-(3-oxo-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B1316910.png)
